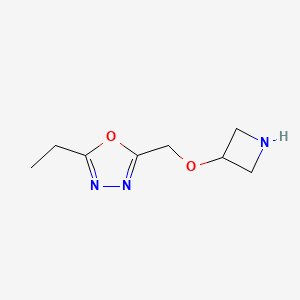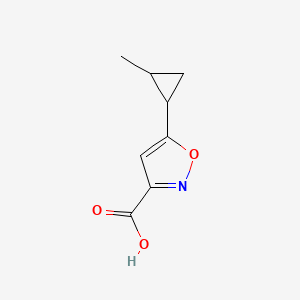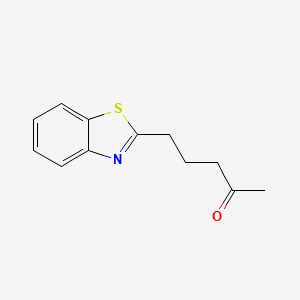
3-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)pyrrolidin-3-ol: is a chemical compound that features a pyrrolidine ring substituted with a tetrahydronaphthalenylmethyl group. This compound is of interest due to its unique structure, which combines elements of both naphthalene and pyrrolidine, potentially offering a range of chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Tetrahydronaphthalenylmethyl Intermediate: This can be achieved by hydrogenation of naphthalene to form 1,2,3,4-tetrahydronaphthalene, followed by a Friedel-Crafts alkylation to introduce the methyl group.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Coupling Reaction: The final step involves coupling the tetrahydronaphthalenylmethyl intermediate with the pyrrolidine ring, typically using a reductive amination reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyrrolidine ring, forming ketones or aldehydes.
Reduction: Reduction reactions can occur at the naphthalene ring, further hydrogenating it to form more saturated derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring, where electrophilic aromatic substitution can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used for reduction.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated derivatives of the naphthalene ring.
Substitution: Introduction of various functional groups such as halogens, nitro groups, or alkyl groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules with potential pharmaceutical applications.
Biology: In biological research, the compound can be used as a probe to study the interactions of naphthalene derivatives with biological macromolecules.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene: Shares the naphthalene core but lacks the pyrrolidine ring.
Pyrrolidine: Lacks the naphthalene moiety but shares the pyrrolidine ring structure.
Naphthalene Derivatives: Various derivatives of naphthalene with different substituents.
Uniqueness: The uniqueness of 3-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)pyrrolidin-3-ol lies in its combined structure, which offers a unique set of chemical and biological properties not found in its individual components
Properties
Molecular Formula |
C15H21NO |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
3-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C15H21NO/c17-15(8-9-16-11-15)10-13-6-3-5-12-4-1-2-7-14(12)13/h1-2,4,7,13,16-17H,3,5-6,8-11H2 |
InChI Key |
XKFBJKJRVRHRDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CC3(CCNC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


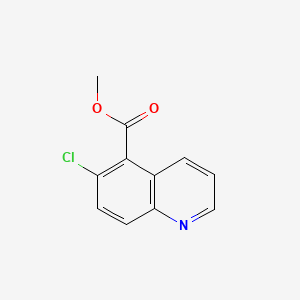
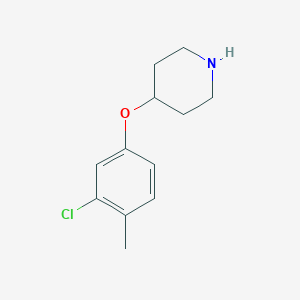


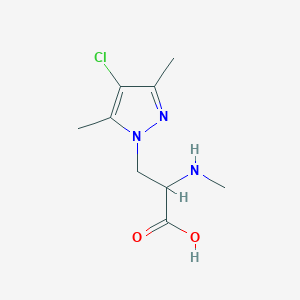
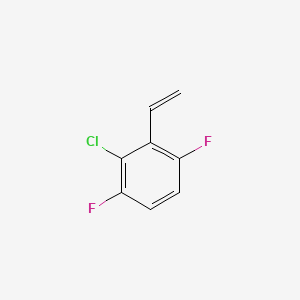
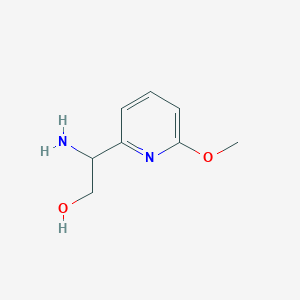
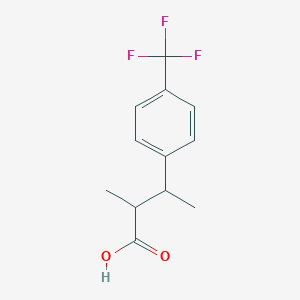

![{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid](/img/structure/B13558444.png)
